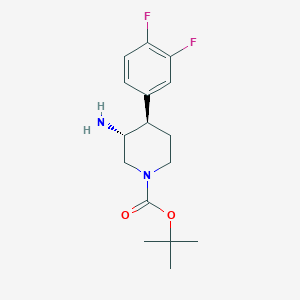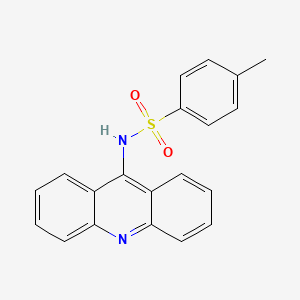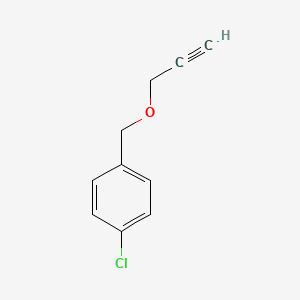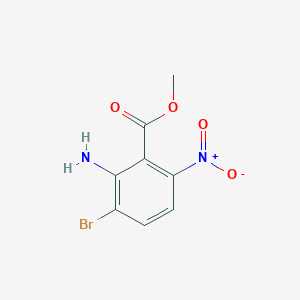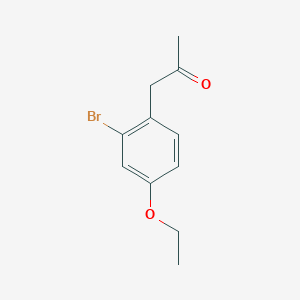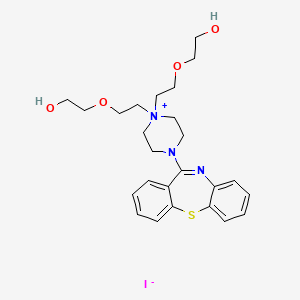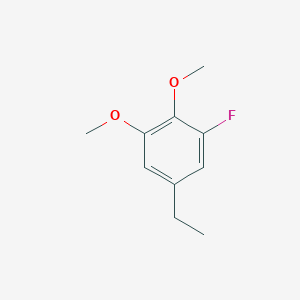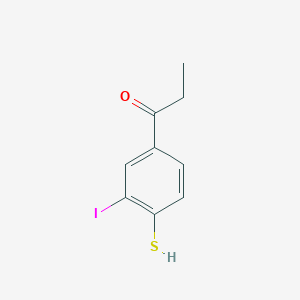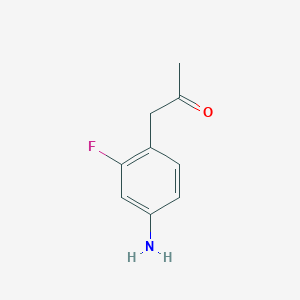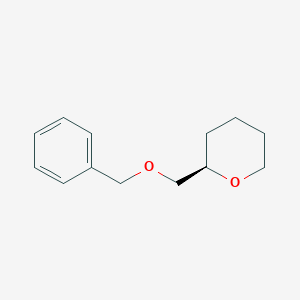
(R)-2-((Benzyloxy)methyl)tetrahydro-2H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-((Benzyloxy)methyl)tetrahydro-2H-pyran is an organic compound that features a tetrahydropyran ring substituted with a benzyloxy methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((Benzyloxy)methyl)tetrahydro-2H-pyran typically involves the protection of hydroxyl groups using tetrahydropyranyl (THP) ethers. One common method is the reaction of benzyl alcohol with dihydropyran in the presence of an acid catalyst to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to introduce functional groups into organic compounds in a more sustainable and versatile manner .
Análisis De Reacciones Químicas
Types of Reactions
®-2-((Benzyloxy)methyl)tetrahydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the benzyloxy group to a benzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol.
Aplicaciones Científicas De Investigación
®-2-((Benzyloxy)methyl)tetrahydro-2H-pyran has several scientific research applications:
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Industry: The compound is used in the production of fine chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of ®-2-((Benzyloxy)methyl)tetrahydro-2H-pyran involves its ability to act as a protecting group for hydroxyl functionalities. The tetrahydropyranyl group can be selectively removed under acidic conditions, revealing the free hydroxyl group for further chemical transformations. This selective protection and deprotection mechanism is crucial in multi-step organic syntheses.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydropyranyl ethers: These compounds are similar in structure and function, used for protecting hydroxyl groups in organic synthesis.
Benzyl ethers: Another class of protecting groups for alcohols, benzyl ethers can be removed under different conditions compared to tetrahydropyranyl ethers.
Uniqueness
®-2-((Benzyloxy)methyl)tetrahydro-2H-pyran is unique due to its combination of a benzyloxy group and a tetrahydropyran ring, providing specific reactivity and stability profiles that are advantageous in certain synthetic applications. Its ability to be selectively removed under mild conditions makes it a valuable tool in complex organic syntheses.
Propiedades
Fórmula molecular |
C13H18O2 |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
(2R)-2-(phenylmethoxymethyl)oxane |
InChI |
InChI=1S/C13H18O2/c1-2-6-12(7-3-1)10-14-11-13-8-4-5-9-15-13/h1-3,6-7,13H,4-5,8-11H2/t13-/m1/s1 |
Clave InChI |
IBOHXFWJVIANFF-CYBMUJFWSA-N |
SMILES isomérico |
C1CCO[C@H](C1)COCC2=CC=CC=C2 |
SMILES canónico |
C1CCOC(C1)COCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


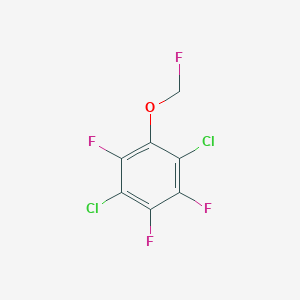
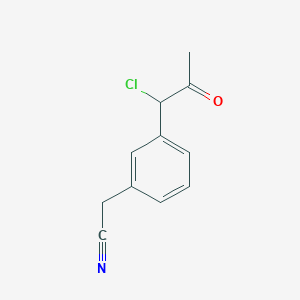
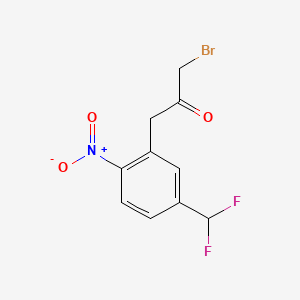
![2-(6-Aminopurin-9-yl)-5-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolane-3,4-diol](/img/structure/B14062588.png)
